molecular formula C7H5Br2N3 B11835646 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine

Katalognummer: B11835646
Molekulargewicht: 290.94 g/mol
InChI-Schlüssel: SHDDSNMWAUOWOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine atoms at positions 5 and 7, along with a methyl group at position 1, makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazole-4-amine with brominated pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imidazopyridine core play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of bromine atoms at positions 5 and 7 in 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine makes it unique compared to other imidazopyridines. These bromine atoms enhance its reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C7H5Br2N3

Molekulargewicht

290.94 g/mol

IUPAC-Name

5,7-dibromo-1-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5Br2N3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3

InChI-Schlüssel

SHDDSNMWAUOWOY-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C(=CC(=N2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.